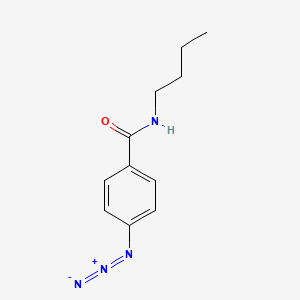

4-Azido-N-butylbenzamide

Description

Historical Trajectory of Azide (B81097) Functionality in Organic Synthesis and Chemical Biology

The azide functional group (-N₃) has a rich history in organic chemistry. Initially, organic azides were recognized for their utility in synthesizing nitrogen-containing compounds. For instance, the Curtius rearrangement, discovered in the 1890s, utilizes acyl azides to form isocyanates, which are precursors to amines and other derivatives. Another cornerstone of azide chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction where an azide reacts with an alkyne to form a triazole ring. rsc.org

The landscape of azide chemistry was dramatically transformed with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a premier example of a click reaction due to its high efficiency, selectivity, and biocompatibility. rsc.org This reaction's reliability has made azides a staple in drug discovery, materials science, and bioconjugation.

In chemical biology, azides are celebrated as bioorthogonal functional groups, meaning they can react selectively within a living system without interfering with native biological processes. nih.gov This property is crucial for applications like in vivo imaging and metabolic labeling, where azides can be incorporated into biomolecules and subsequently tagged with probes. mdpi.com A notable bioorthogonal reaction is the Staudinger ligation, which involves the reaction of an azide with a phosphine (B1218219) to form an amide bond under physiological conditions. nih.gov Another key development was the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst, further expanding the scope of azides in living systems. nih.gov

A particularly important application of aryl azides is in photoaffinity labeling. mdpi.comnih.gov Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, making aryl azides excellent tools for identifying and characterizing the binding partners of ligands in biological systems. nih.govbenthamdirect.com

Significance of Benzamide (B126) Scaffolds as Molecular Frameworks in Diverse Research Fields

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a ubiquitous structure in medicinal chemistry and materials science. bldpharm.com A significant number of pharmaceutical drugs contain the benzamide moiety, highlighting its importance in drug design. benthamdirect.com Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. bldpharm.com

The structural and electronic properties of benzamides make them versatile building blocks. The amide bond is a key feature in biological molecules, and its presence in a rigid aromatic framework allows for the precise positioning of substituents to interact with biological targets like enzymes and receptors. benthamdirect.comrsc.org

In materials science, benzamide derivatives are used in the synthesis of polymers and functional organic frameworks. For example, they have been incorporated into the design of spin-crossover materials and hydrogen-bonded organic frameworks with applications in gas storage and catalysis. researchgate.netrsc.org

Strategic Design and Rationale for the Synthesis of 4-Azido-N-butylbenzamide

The design of this compound is a strategic amalgamation of the functionalities discussed above. The primary rationale for its synthesis is its potential use as a photoaffinity probe.

The 4-Azidobenzoyl Moiety : This part of the molecule serves as the photoreactive component. The azide group at the para position of the benzoyl ring can be activated by UV light to generate a nitrene. This nitrene is highly reactive and can insert into C-H or N-H bonds of a target protein, forming a stable covalent link. This process is fundamental to photoaffinity labeling, a powerful technique for identifying and mapping ligand-binding sites in biological macromolecules. benthamdirect.comnih.gov

The N-Butylamide Group : The N-butyl chain provides a degree of lipophilicity and conformational flexibility. In the context of a photoaffinity probe, this chain can influence the compound's solubility and its interaction with the binding pocket of a target protein. The length and nature of the alkyl chain can be systematically varied to optimize binding affinity and specificity. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition.

The synthesis of this compound would typically involve the acylation of butylamine (B146782) with 4-azidobenzoyl chloride. The latter can be prepared from 4-aminobenzoic acid through diazotization followed by treatment with sodium azide. This synthetic route is a standard and well-established method in organic chemistry.

Overview of Principal Academic Research Paradigms Employing this compound

The principal research application for this compound is the identification and characterization of target proteins for small molecules. In a typical experiment, a bioactive molecule of interest would be modified to include the this compound moiety. This new probe would then be incubated with a biological sample (e.g., cell lysate or intact cells). Upon UV irradiation, the probe covalently cross-links to its binding partner(s). The labeled protein can then be isolated and identified using techniques like mass spectrometry.

This approach has been widely used to:

Identify the molecular targets of drugs.

Map the binding sites of enzymes and receptors. nih.govnih.gov

Study protein-protein interactions.

The N-butyl group in this compound can be envisioned as a simple alkyl substituent that can be systematically modified in structure-activity relationship (SAR) studies to probe the hydrophobic pockets of a binding site.

Scope and Objectives of Dedicated Academic Inquiry into this compound

A dedicated academic inquiry into this compound would likely focus on several key objectives:

Synthesis and Optimization : Developing and optimizing a robust and scalable synthesis for the compound.

Photochemical Characterization : Studying the photochemical properties of the molecule, such as its absorption spectrum and the quantum yield of its photodecomposition, to determine the optimal conditions for its use as a photoaffinity label. photobiology.com

Application in Target Identification : Utilizing the compound as a scaffold to build a library of photoaffinity probes for identifying the targets of various classes of small molecules.

Structure-Activity Relationship Studies : Systematically modifying the N-butyl group to understand how changes in its structure affect binding affinity and selectivity for a particular target.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Azido-N-(tert-butyl)benzamide | C₁₁H₁₄N₄O | 218.26 | 4-azidobenzoyl group, N-tert-butyl amide |

| N-(4-Azidobutyl)benzamide | C₁₁H₁₄N₄O | 218.26 | Benzoyl group, 4-azidobutyl amine |

| 4-n-Butylbenzamide | C₁₁H₁₅NO | 177.24 | 4-butylbenzoyl group, primary amide |

| N-(4-Aminobutyl)benzamide | C₁₁H₁₆N₂O | 192.26 | Benzoyl group, N-(4-aminobutyl) amide |

Table 2: Key Reactions Involving Azide Functionality

| Reaction Name | Description | Significance |

| Huisgen 1,3-Dipolar Cycloaddition | Reaction between an azide and an alkyne to form a 1,2,3-triazole. rsc.org | A fundamental reaction for constructing heterocyclic rings. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and regioselective version of the Huisgen cycloaddition. rsc.org | A cornerstone of "click chemistry" with wide applications in bioconjugation and materials science. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction using a strained cyclooctyne. nih.gov | Enables bioorthogonal labeling in living systems without the need for a toxic catalyst. |

| Staudinger Ligation | Reaction of an azide with a triphenylphosphine (B44618) derivative to form an amide bond. nih.gov | A bioorthogonal reaction for forming amide linkages in a biological environment. |

| Photoaffinity Labeling | UV-induced conversion of an aryl azide to a reactive nitrene, which forms a covalent bond with a target molecule. nih.gov | A powerful technique for identifying and characterizing ligand-binding proteins. |

Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-3-8-13-11(16)9-4-6-10(7-5-9)14-15-12/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMSSHWRLPKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Route Optimization for 4 Azido N Butylbenzamide

Retrosynthetic Dissection of 4-Azido-N-butylbenzamide Targets

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the amide bond and the introduction of the azido (B1232118) group.

The primary disconnection is the amide bond, which retrosynthetically cleaves this compound into two key synthons: a 4-azidobenzoyl cation equivalent and a butylamine (B146782) anion equivalent. These synthons correspond to the synthetic equivalents of 4-azidobenzoic acid or its activated derivatives (like 4-azidobenzoyl chloride) and n-butylamine.

A subsequent disconnection targets the azido group on the aromatic ring. This leads back to a 4-aminobenzoyl precursor, which can be transformed into the azido derivative through diazotization followed by substitution with an azide (B81097) source. This retrosynthetic approach suggests a synthetic strategy starting from p-aminobenzoic acid.

Classical Synthetic Routes to this compound and Precursors

Classical synthetic methods provide robust and well-established pathways for the construction of this compound. These routes typically involve the sequential formation of the benzamide (B126) moiety and the introduction of the azido group.

Amidation Reactions for Benzamide Moiety Construction

The formation of the amide bond is a cornerstone of organic synthesis. A common and effective method for preparing N-substituted benzamides is the reaction of a benzoyl chloride with an amine. In the context of this compound synthesis, this involves the acylation of n-butylamine with 4-azidobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, the direct condensation of 4-azidobenzoic acid with n-butylamine can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate nucleophilic attack by the amine.

| Amidation Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | 4-Azidobenzoyl chloride, n-Butylamine | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et3N) | High reactivity, good yields | Requires prior synthesis of the acyl chloride |

| Coupling Agent Method | 4-Azidobenzoic acid, n-Butylamine | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF, DCM) | Milder conditions than acyl chloride formation | Stoichiometric amounts of coupling agent and byproducts |

Regioselective Introduction of the Azido Group (e.g., via diazotization or nucleophilic substitution)

The introduction of the azido group onto the benzene (B151609) ring at the para position is a critical step. The most prevalent classical method is the diazotization of an aromatic amine followed by reaction with an azide salt. This process typically starts with 4-aminobenzoic acid. The amino group is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then treated with sodium azide to yield 4-azidobenzoic acid. This method is highly regioselective due to the starting position of the amino group.

Another, though less common for this specific target, approach is nucleophilic aromatic substitution (SNAr). This would involve a substrate such as 4-fluoro-N-butylbenzamide reacting with an azide source, like sodium azide. For the SNAr reaction to be efficient, the aromatic ring needs to be activated by electron-withdrawing groups, and the nitro group is a much more potent activator than the N-butylcarbamoyl group.

| Azidation Method | Starting Material | Reagents | Key Intermediates | Selectivity |

| Diazotization | 4-Aminobenzoic acid | 1. NaNO2, HCl (aq) 2. NaN3 | 4-Carboxybenzenediazonium chloride | High regioselectivity at the para position |

| Nucleophilic Aromatic Substitution | 4-Fluoro-N-butylbenzamide | NaN3 | Meisenheimer complex | Dependent on the activating nature of the benzamide group |

Convergent and Linear Multistep Synthetic Sequences

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve a step-by-step modification of a single starting material. For example, starting from 4-aminobenzoic acid:

Diazotization and Azidation: 4-aminobenzoic acid is converted to 4-azidobenzoic acid.

Acyl Chloride Formation: 4-azidobenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form 4-azidobenzoyl chloride.

Amidation: 4-azidobenzoyl chloride is reacted with n-butylamine to yield the final product, this compound.

Modern Synthetic Approaches for this compound Advancement

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. Catalytic strategies for amide bond formation are at the forefront of these developments and can be applied to the synthesis of this compound.

Catalytic Strategies for Efficient Benzamide Formation

Modern catalytic methods allow for the direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents or the pre-formation of highly reactive species like acyl chlorides. These methods often employ transition metal or main group element catalysts.

Boron-based catalysts , such as boric acid and various arylboronic acids, have emerged as effective catalysts for direct amidation. catalyticamidation.infoorgsyn.org These catalysts are generally inexpensive, low in toxicity, and can promote the reaction under relatively mild conditions, often with the removal of water. The proposed mechanism involves the activation of the carboxylic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine.

Zirconium-based catalysts , such as zirconium(IV) chloride and zirconocene (B1252598) complexes, have also been shown to be effective for direct amide synthesis. tandfonline.comnih.gov These catalysts can function under neutral conditions and have shown good functional group tolerance. Mechanistic studies suggest that a dinuclear zirconium species may be involved in the catalytic cycle. tandfonline.com

Copper-catalyzed amidation reactions have a long history (Ullmann condensation) and have seen a resurgence with the development of new ligand systems. google.comresearchgate.net While often used for the coupling of aryl halides with amides, some copper systems can also catalyze the direct amidation of carboxylic acids. The compatibility of the azide group with copper catalysts should be considered, as copper can catalyze click chemistry reactions with azides and alkynes.

Iridium-catalyzed C-H amidation represents a cutting-edge approach where a C-H bond on the aromatic ring is directly converted to a C-N bond. ibs.re.krasianpubs.org While this would represent a significant departure from the classical retrosynthetic approach, it highlights the potential for novel synthetic strategies. For instance, an iridium catalyst could potentially direct the amidation of a benzoic acid derivative at the ortho position, though for the para-substituted target of this article, a different starting material would be required.

| Catalyst Type | Example Catalyst | Typical Reaction | Advantages | Considerations |

| Boron-based | Boric Acid, Arylboronic acids | Direct amidation of carboxylic acid and amine | Low cost, low toxicity | Often requires water removal |

| Zirconium-based | ZrCl4, Zr(Cp)2Cl2 | Direct amidation of carboxylic acid and amine | Neutral conditions, good functional group tolerance | Catalyst can be sensitive to water |

| Copper-based | CuI, Cu2O | Coupling of aryl halides with amides; some direct amidations | Versatile, well-studied | Potential for side reactions with the azide group |

| Iridium-based | [IrCp*Cl2]2 | Direct C-H amidation | High atom economy, novel reactivity | Often requires directing groups, regioselectivity can be an issue |

Chemo- and Regioselective Azidation Methodologies

The introduction of an azide group onto an aromatic ring, particularly one with other functional groups like an amide, necessitates methods that are both chemo- and regioselective. The primary challenge is to modify the target position on the aromatic ring without affecting the N-butylbenzamide functionality.

The most common and well-established method for the synthesis of aromatic azides is through the diazotization of a corresponding aromatic amine, followed by substitution with an azide salt. nih.govresearchgate.net For this compound, the logical precursor is 4-Amino-N-butylbenzamide. The synthesis proceeds in two conceptual steps:

Amide Formation: Synthesis of the 4-Amino-N-butylbenzamide precursor, typically through the coupling of 4-aminobenzoic acid and n-butylamine.

Azidation: Conversion of the 4-amino group to the 4-azido group.

The azidation step is the critical transformation requiring high selectivity. The process involves treating the 4-Amino-N-butylbenzamide with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid), at low temperatures (typically 0-5 °C) to form an intermediate diazonium salt. rsc.orgresearchgate.net This intermediate is generally unstable and is used immediately.

Subsequent addition of an azide source, most commonly sodium azide (NaN₃), to the diazonium salt solution results in a nucleophilic substitution reaction, displacing the diazonium group (N₂) and forming the desired this compound. researchgate.net

Chemoselectivity: This reaction sequence is highly chemoselective. The diazotization reaction is specific to the primary aromatic amine group. The amide linkage (-CONH-) is stable under these mild acidic and low-temperature conditions and does not react. nih.gov

Regioselectivity: The regioselectivity is predetermined by the structure of the starting material, 4-Amino-N-butylbenzamide. The azidation occurs specifically at the position of the original amino group, ensuring the formation of the 4-azido isomer.

Alternative reagents for the diazotization step include organic nitrites like tert-butyl nitrite in a non-aqueous solvent, which can offer milder conditions.

| Parameter | Condition | Rationale/Comments |

|---|---|---|

| Starting Material | 4-Amino-N-butylbenzamide | Precursor with the amine group at the desired position. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) | Classical and cost-effective method for forming the diazonium salt. rsc.org |

| Azide Source | Sodium Azide (NaN₃) | Common and effective nucleophile for displacing the diazonium group. researchgate.net |

| Temperature | 0–5 °C | Crucial for maintaining the stability of the intermediate diazonium salt. nih.gov |

| Solvent | Water / Acidic aqueous solution | Typical medium for classical diazotization reactions. rsc.org |

Flow Chemistry Applications in this compound Synthesis

The synthesis of organic azides, including this compound, presents significant safety challenges in traditional batch processing due to the potential instability of both the diazonium salt intermediates and the final azide products. rsc.org Flow chemistry offers a robust solution to mitigate these risks. thieme-connect.detcichemicals.com

By conducting the synthesis in a continuous flow reactor, several advantages are realized:

Enhanced Safety: The small internal volume of micro- or meso-reactors ensures that only minute quantities of hazardous materials are present at any given moment. durham.ac.uk This minimizes the risk associated with the potential exothermic decomposition of intermediates or products. rsc.org

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio enables efficient heat transfer, which is critical for controlling the highly exothermic diazotization reaction. semanticscholar.org

Improved Yield and Purity: The precise control and rapid mixing capabilities of flow systems can lead to fewer side reactions and, consequently, higher yields and product purity compared to batch synthesis. semanticscholar.org

A hypothetical flow setup for this compound synthesis would involve pumping separate streams of:

A solution of 4-Amino-N-butylbenzamide in an appropriate solvent.

The diazotizing agent (e.g., NaNO₂ in acid).

The azide source (e.g., NaN₃ solution).

These streams would converge in a T-mixer and enter a temperature-controlled reactor coil. The residence time in the coil is precisely controlled by the flow rate to ensure complete reaction before the product stream is collected or directed for in-line purification or subsequent reactions. thieme-connect.dechemicalbook.com

Advanced Purification and Isolation Techniques for this compound Purity Enhancement

Achieving high purity of the final this compound product is essential. A combination of purification techniques is often employed to remove unreacted starting materials, reagents, and any by-products.

Extraction: After the reaction, an initial workup typically involves liquid-liquid extraction to separate the organic product from the aqueous reaction mixture and remove water-soluble impurities.

Crystallization/Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude this compound would be dissolved in a minimal amount of a hot solvent, and then the solution is slowly cooled. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Column Chromatography: For more challenging separations, preparative column chromatography is a highly effective method. The crude product is loaded onto a stationary phase (commonly silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents like ethyl acetate (B1210297) and hexane) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the pure product.

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Primary purification of the solid crude product. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation from by-products with similar solubility or for achieving very high purity. |

| Thin-Layer Chromatography (TLC) | Differential migration on a coated plate. | Monitoring reaction progress and determining the appropriate solvent system for column chromatography. |

Considerations for Yield Optimization and Scalability in this compound Production

Optimizing the reaction yield and ensuring the process is scalable are crucial for the efficient production of this compound.

Yield Optimization: The optimization of the synthesis involves systematically adjusting various reaction parameters to maximize the conversion of the starting material to the desired product while minimizing the formation of by-products. Key parameters to consider include:

Stoichiometry: Fine-tuning the molar ratios of the amine, acid, diazotizing agent, and azide source can significantly impact the yield.

Temperature: While low temperatures are required for diazonium salt stability, the optimal temperature profile for both reaction stages should be determined experimentally.

Concentration: The concentration of reactants can affect reaction rates and the formation of side products.

Reaction Time: The residence time in a flow reactor or the total reaction time in a batch process must be sufficient for the reaction to go to completion without allowing for product degradation.

A Design of Experiments (DoE) approach can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal reaction conditions.

Scalability: Transitioning the synthesis from a laboratory scale to larger-scale production introduces several challenges:

Safety: The primary concern with scaling up azide synthesis is the safe handling of larger quantities of potentially explosive materials. As mentioned, flow chemistry is a key enabling technology for safe scale-up, as production is increased by extending the operation time rather than increasing the reactor volume.

Heat Management: The exothermic nature of the diazotization reaction becomes more difficult to manage in large batch reactors. Inadequate heat dissipation can lead to a runaway reaction and decomposition. Flow reactors inherently solve this issue due to their excellent heat transfer characteristics. tcichemicals.com

Mixing: Achieving efficient and homogeneous mixing in large batch reactors can be difficult, potentially leading to localized "hot spots" or areas of high concentration, which can decrease yield and purity. Continuous flow systems provide rapid and efficient mixing.

| Parameter | Impact on Yield/Scalability | Optimization Strategy |

|---|---|---|

| Temperature Control | Crucial for intermediate stability and preventing side reactions. Key safety parameter. | Use of precise thermostats, cryostats (batch), or flow reactors with high heat transfer efficiency. |

| Reagent Stoichiometry | Affects conversion efficiency and by-product formation. | Systematic screening of molar ratios (e.g., via DoE). |

| Addition Rate | Important in batch processing to control exothermicity. | Slow, controlled addition of reagents using a syringe pump or dropping funnel. |

| Process Type | Batch vs. Flow impacts safety, control, and scalability. | Implementation of a continuous flow process for safer and more consistent large-scale production. thieme-connect.de |

Chemical Reactivity and Mechanistic Transformation Studies of 4 Azido N Butylbenzamide

Azide (B81097) Reactivity: Unraveling Cycloaddition Reactions

The azide group of 4-Azido-N-butylbenzamide is a versatile functional handle, primarily utilized in cycloaddition reactions to form stable triazole rings. These reactions are central to the field of click chemistry, offering efficient and specific conjugation methodologies.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide, such as the one present in this compound, with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The presence of a copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate by a factor of 107 to 108 compared to the uncatalyzed thermal reaction, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgunits.it

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. acs.orgresearchgate.net This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonation, releases the stable triazole product and regenerates the copper(I) catalyst. acs.org The reaction is robust, proceeding under a variety of conditions, including in aqueous media over a wide pH range (4 to 12), and is tolerant of a broad array of functional groups. organic-chemistry.org This high degree of reliability and specificity makes CuAAC a premier method for molecular assembly in diverse fields such as drug discovery, polymer chemistry, and bioconjugation. nih.gov

For instance, a CuI/DIPEA/HOAc system has been shown to be a highly efficient catalytic system for CuAAC reactions. organic-chemistry.org The reaction's success is also attributed to the significant thermodynamic driving force for the formation of the triazole ring. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative to CuAAC, which is particularly advantageous for applications in living systems where the toxicity of copper is a concern. magtech.com.cn This reaction relies on the high ring strain of a cycloalkyne to accelerate the cycloaddition with an azide. magtech.com.cnthieme-connect.de

The reactivity in SPAAC is highly dependent on the structure of both the cycloalkyne and the azide. Electron-deficient aryl azides, for example, exhibit significantly accelerated reaction rates with certain cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN). thieme-connect.desynaffix.com This rate enhancement is attributed to an inverse-electron-demand mechanism where the HOMO of the alkyne and the LUMO of the azide are the primary interacting molecular orbitals. thieme-connect.desynaffix.com The use of multifluorinated aryl azides has also been explored to develop faster SPAAC reactions due to the high electronegativity and small size of fluorine atoms. nih.gov

Different cyclooctynes have been designed to tune the reactivity and stability for SPAAC. For example, difluorobenzocyclooctyne (DIFBO) and biarylazacyclooctynone (BARAC) are highly reactive reagents for catalyst-free cycloadditions. magtech.com.cn The choice of the cycloalkyne is critical, as there is often a trade-off between reactivity and stability. synaffix.com

| Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with an electron-deficient aryl azide | Reference |

| Bicyclo[6.1.0]non-4-yne (BCN) | 2.0–2.9 | synaffix.com |

This table illustrates the high reaction rates achievable in SPAAC with appropriately designed reaction partners.

While the reaction with alkynes is the most prominent, the azide group can participate in other [3+2] cycloaddition reactions. For example, azides can react with benzynes, which are highly reactive intermediates. Benzynes generated from the hexadehydro-Diels-Alder (HDDA) reaction can be trapped by azides in a 1,3-dipolar cycloaddition to form benzotriazoles. nih.gov

Photochemical Transformations of the Azido (B1232118) Moiety in this compound

The aryl azide group in this compound is photoactive, meaning it can be chemically transformed upon exposure to light, typically in the UV range. thermofisher.com This property is the basis for its use in photoaffinity labeling and crosslinking applications.

Upon irradiation with UV light, the aryl azide moiety of this compound releases a molecule of nitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene. frontiersin.orgegyankosh.ac.in Nitrenes are electron-deficient species with a nitrogen atom having a sextet of electrons, making them highly unstable and short-lived. egyankosh.ac.inslideshare.net

Aryl nitrenes can exist in either a singlet or a triplet state, which influences their subsequent reactivity. egyankosh.ac.in The singlet nitrene is often initially formed and can undergo various reactions, including insertion into C-H and N-H bonds, or it can rearrange into a more stable, but still reactive, ketenimine intermediate. acs.orgresearchgate.net The triplet nitrene, on the other hand, can be generated through photosensitization and exhibits different reactivity, for example, leading to aziridination of alkenes without competitive allylic insertion. nih.gov The generation of nitrenes is a common method for initiating a variety of chemical transformations. egyankosh.ac.inslideshare.net

The high reactivity of the photogenerated nitrene is harnessed in photo-crosslinking applications. sioc.ac.cn When generated in the proximity of other molecules, the nitrene can form covalent bonds, effectively "crosslinking" the molecules together. thermofisher.comfrontiersin.org This process is particularly useful for studying molecular interactions, such as protein-protein interactions. frontiersin.org

The mechanism of photo-crosslinking involves the non-specific insertion of the nitrene into nearby chemical bonds. thermofisher.com If a primary amine is present, the nitrene can react to form an azo linkage. frontiersin.org Alternatively, the rearranged ketenimine intermediate is highly electrophilic and can be attacked by nucleophilic residues on biomolecules. researchgate.net

The efficiency of photo-crosslinking can be influenced by the wavelength and intensity of the light source. For many aryl azide compounds, long-wavelength UV light (around 365 nm) is effective for photoactivation. thermofisher.com Photoaffinity labeling, a related technique, uses a molecule containing an aryl azide to identify binding partners within a complex biological sample. sioc.ac.cn

| Photochemical Reaction | Intermediate | Key Application |

| Photolysis of Aryl Azide | Aryl Nitrene | Photo-crosslinking, Photoaffinity labeling |

| Nitrene Insertion | - | Covalent bond formation |

| Nitrene Rearrangement | Ketenimine | Reaction with nucleophiles |

This table summarizes the key aspects of the photochemical transformations of aryl azides.

Reactivity of the Benzamide (B126) Moiety and its Influence on the Overall Reactivity Profile

The benzamide portion of the molecule, specifically the N-butyl amide group, significantly influences the compound's reactivity. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which reduces its nucleophilicity compared to an amine. However, it can still participate in a range of chemical transformations.

N-Alkylation and Acylation Reactions on the Amide Nitrogen

The direct N-alkylation and N-acylation of secondary amides like this compound are generally challenging due to the decreased nucleophilicity of the amide nitrogen. The resonance stabilization of the amide bond makes the nitrogen lone pair less available for nucleophilic attack. nih.govoup.com

N-Alkylation:

Traditional N-alkylation methods often require the deprotonation of the amide N-H with a strong base to form the corresponding amidate anion, which is a more potent nucleophile. However, modern catalytic systems have been developed to facilitate the N-alkylation of amides with alcohols under milder conditions. For instance, ruthenium and cobalt-based catalysts have been shown to effectively catalyze the N-alkylation of benzamides with various alcohols. oup.comnih.gov These reactions typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine intermediate. rsc.org

While specific studies on this compound are not prevalent, the N-alkylation of benzamide with a range of alcohols has been demonstrated using a cobalt nanoparticle catalyst. nih.gov This suggests that similar conditions could potentially be applied to this compound, although the azide group's compatibility with the catalytic system would need to be considered.

Interactive Data Table: Catalytic N-Alkylation of Benzamides with Alcohols

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Alcohol | Product | Yield (%) | Reference |

| Co-L5@C-800 | KOH | Toluene | 130 | Benzyl alcohol | N-Benzylbenzamide | 85 | nih.gov |

| RuCl₂(PPh₃)₃ | - | - | 180 | 1-Octanol | N-Octylbenzamide | 76 | oup.com |

| Pd(II) pincer complex | Cs₂CO₃ | Toluene | 110 | Benzyl alcohol | N-Benzylbenzamide | >95 | rsc.org |

N-Acylation:

N-acylation of secondary amides is also a challenging transformation. Direct acylation with acyl chlorides or anhydrides is often inefficient. However, methods involving the in-situ generation of more reactive acylating agents or the use of specialized catalysts have been developed. For instance, the use of a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system has been reported for the direct N-acylation of various nitrogen nucleophiles, including amides, with carboxylic acids. rsc.org This method avoids the need for pre-activation of the amide.

Furthermore, base-promoted C-C coupling reactions of N-Cbz amides with enolizable esters, ketones, and amides have been shown to afford 1,3-dicarbonyl compounds, which can be considered a form of N-acylation followed by rearrangement. researchgate.net The choice of base and cation can be critical in directing the chemoselectivity of these reactions. rsc.org

Functionalization of the Aromatic Ring System (e.g., C-H amination/arylation)

The benzamide moiety in this compound can act as a directing group for the functionalization of the aromatic ring, particularly at the ortho C-H bonds. This has been extensively studied in the context of transition metal-catalyzed C-H activation reactions.

C-H Amination/Amidation:

Iridium and rhodium complexes are effective catalysts for the ortho-C-H amination and amidation of benzamides using various nitrogen sources, including organic azides. nih.govscispace.comrsc.orgrsc.orgevitachem.comcymitquimica.com These reactions are believed to proceed through a cyclometalated intermediate, where the metal catalyst coordinates to the amide oxygen and activates a proximate C-H bond. The 4-azido group on the benzene (B151609) ring is expected to influence the electronic properties of the aromatic system and potentially the reactivity of the C-H bonds.

A proposed catalytic cycle for the rhodium-catalyzed amination of N-tert-butylbenzamide with azides involves the formation of a rhodium-nitrenoid intermediate, which then undergoes intramolecular insertion into the metallacyclic metal-C aryl bond, followed by protodemetalation to yield the aminated product. acs.org The electronic nature of the azide has a significant effect on the reaction energetics. acs.org

Interactive Data Table: Catalytic C-H Amination/Amidation of Benzamides

| Catalyst System | Nitrogen Source | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| [IrCpCl₂]₂ / AgNTf₂ | Tosyl azide | [BMIM]PF₆ | 40 | ortho-Sulfonylamidated benzamide | up to 95 | nih.govrsc.org |

| [RhCpCl₂]₂ / AgSbF₆ | Aryl azides | 1,2-Dichloroethane | 85 | ortho-Aminated benzamide | up to 88 | cymitquimica.com |

| [IrCp*Cl₂]₂ / AgNTf₂ | Phosphoryl azides | [BMIM]PF₆ | 100 | ortho-Phosphoramidated benzamide | up to 87 | scispace.com |

C-H Arylation:

Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with aromatic boronic acids has also been reported. sigmaaldrich.com This reaction provides a route to ortho-arylated benzamides, which can be further transformed into other valuable structures like fluorenones. The N-butylamide group in this compound would be expected to direct this arylation to the positions ortho to the amide group.

Stability and Degradation Pathways of this compound under Varied Conditions

The stability of this compound is determined by the lability of both the azide group and the amide bond under different environmental stressors.

Thermal and Photochemical Decomposition of the Azide Group:

Aryl azides are known to be thermally and photochemically labile, decomposing with the loss of nitrogen gas (N₂) to form highly reactive nitrene intermediates. oup.combeilstein-journals.orgbohrium.comhud.ac.ukdatapdf.com The subsequent reactions of the nitrene determine the final degradation products. In the absence of trapping agents, the nitrene can undergo various transformations, including insertion into C-H or N-H bonds, or dimerization to form azo compounds. oup.com

The thermal decomposition of o-azidobenzamides has been shown to lead to the formation of 1,2,3-benzotriazin-4(3H)-ones. hud.ac.uk In contrast, photolysis of o-azidobenzamides in methanol (B129727) can result in ring expansion to form 2-methoxy-3H-azepine-3-carboxamides. hud.ac.uk While this compound is a para-substituted azide, similar decomposition pathways involving nitrene intermediates are expected. The melting point of the related compound 4-azidobenzoyl chloride is 58 °C, and its thermal decomposition is noted to release toxic nitrogen oxides and chloride fumes, highlighting the potential instability of the azido functionality upon heating. sigmaaldrich.comechemi.comnih.gov

Hydrolytic and Oxidative Degradation of the Amide Moiety:

The N-butylbenzamide linkage is generally stable under neutral conditions but can be susceptible to hydrolysis under acidic or basic conditions, yielding 4-azidobenzoic acid and butylamine (B146782). evitachem.comcymitquimica.comnih.gov The rate of hydrolysis is influenced by pH and temperature.

The N-alkyl group can also be a site of degradation, particularly through oxidation. The autoxidation of N-alkyl amides, which can be initiated thermally or by radical initiators, proceeds via a radical-chain mechanism. rsc.orgrsc.org The primary products of the oxidation of N-n-alkylamides are often N-acylamides, primary amides, and N-formylamides, resulting from the initial abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. rsc.orgacs.org The decomposition of the intermediate 1-amidoalkyl hydroperoxides can lead to a complex mixture of products. scispace.comrsc.org

Interactive Data Table: Potential Degradation Pathways and Products

| Condition | Functional Group | Degradation Pathway | Potential Products | Reference |

| Heat/UV light | Aryl azide | Nitrene formation | Azo compounds, polymeric materials, ring-expanded products | oup.combeilstein-journals.orgbohrium.comhud.ac.ukdatapdf.com |

| Acidic/Basic | Amide bond | Hydrolysis | 4-Azidobenzoic acid, Butylamine | evitachem.comcymitquimica.comnih.gov |

| Oxidative | N-Alkyl group | Radical chain autoxidation | 4-Azido-N-acylbenzamide, 4-Azidobenzamide (B1358404), 4-Azido-N-formylbenzamide | scispace.comrsc.orgrsc.orgacs.org |

Spectroscopic and Advanced Analytical Methodologies for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 4-Azido-N-butylbenzamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide critical information.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzoyl group and the aliphatic protons of the N-butyl azide (B81097) chain. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The aliphatic protons of the butyl chain resonate at higher field positions. The methylene (B1212753) group adjacent to the amide nitrogen (-NH-CH₂ -) is deshielded and appears at a lower field than the other methylene groups. The methylene group attached to the terminal azide group (-CH₂ -N₃) is also deshielded relative to a standard alkane chain. A broad signal corresponding to the amide proton (N-H) is also typically observed.

Table 1: Representative ¹H NMR Data for this compound (Note: Data are representative and recorded in CDCl₃. Actual values may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | Doublet (d) | 2H | Aromatic (ortho-protons) |

| 7.50 | Triplet (t) | 1H | Aromatic (para-proton) |

| 7.42 | Triplet (t) | 2H | Aromatic (meta-protons) |

| 6.40 | Broad Triplet (br t) | 1H | Amide (N-H) |

| 3.48 | Quartet (q) | 2H | -NH-CH₂ - |

| 3.32 | Triplet (t) | 2H | -CH₂ -N₃ |

| 1.70 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-N₃ |

| 1.65 | Multiplet (m) | 2H | -NH-CH₂-CH₂ -CH₂- |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon backbone.

For this compound, the spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the four distinct aliphatic carbons of the butyl chain. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (typically δ 167-168 ppm). The aromatic carbons resonate in the δ 127-135 ppm range. The carbon attached to the azide group (-C H₂-N₃) and the carbon adjacent to the amide nitrogen (-NH-C H₂-) are deshielded compared to the two central carbons of the butyl chain.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data are representative and recorded in CDCl₃. Actual values may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Amide Carbonyl (C=O) |

| 134.6 | Aromatic (quaternary C) |

| 131.4 | Aromatic (para-CH) |

| 128.5 | Aromatic (meta-CH) |

| 126.9 | Aromatic (ortho-CH) |

| 51.1 | -C H₂-N₃ |

| 40.0 | -NH-C H₂- |

| 26.8 | -NH-CH₂-C H₂- |

| 26.5 | -CH₂-C H₂-CH₂-N₃ |

While 1D NMR provides information about individual atoms, 2D NMR experiments reveal how these atoms are connected, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear technique shows correlations between protons that are coupled to each other, typically on adjacent carbons. rsc.org For this compound, COSY would show cross-peaks connecting the adjacent protons within the butyl chain (e.g., -NH-CH₂ - with -CH₂-CH₂ -CH₂-), confirming their sequence. It would also show correlations between adjacent aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. aacrjournals.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum. This is invaluable for assigning the signals of the four distinct methylene groups in the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (which have no attached protons) and heteroatoms. Key HMBC correlations for this compound would include:

The amide proton (N-H) to the carbonyl carbon (C=O) and the adjacent methylene carbon (-NH-C H₂-).

The ortho-aromatic protons to the carbonyl carbon.

The methylene protons adjacent to the nitrogen (-NH-CH₂ -) to the carbonyl carbon.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the connectivity from the benzoyl group through the amide linkage to the terminal azide of the butyl chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₄N₄O), HRMS provides definitive confirmation of its chemical formula by matching the experimentally measured mass to the theoretically calculated mass.

Table 3: Representative HRMS Data for this compound

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₁H₁₅N₄O⁺ | 219.1246 | 219.1250 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and inducing it to fragment. Analyzing the resulting fragment ions (product ions) provides detailed structural information.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A primary and highly characteristic fragmentation pathway for N-alkylbenzamides is the cleavage of the amide C-N bond. This results in the formation of a stable benzoyl cation, which is often the base peak in the spectrum.

Key expected fragmentations include:

Formation of the Benzoyl Cation: Cleavage of the amide bond results in the loss of the azidobutylamino group and the formation of the highly stable benzoyl cation at m/z 105 .

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 .

Cleavage of the Butyl Chain: Fragmentation can also occur along the N-butyl chain, leading to various smaller charged species.

Loss of N₂: The azide group can lose a molecule of dinitrogen (N₂), a very stable neutral loss (28 Da), leading to a nitrene radical cation intermediate that can undergo further rearrangement or fragmentation.

Analyzing these specific fragmentation pathways allows for the confirmation of the different structural components of the molecule, such as the benzoyl head and the N-butyl azide tail.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, as it allows for the direct identification of its key functional groups. Each group within the molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The most prominent and diagnostic absorption band in the spectrum of this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration (νas) of the azide (–N₃) group. This band typically appears in the region of 2100–2160 cm⁻¹. researchgate.netrsc.org Its presence is a clear confirmation of the successful incorporation of the azido (B1232118) moiety.

Another key feature is the absorption related to the secondary amide group. The N–H stretching vibration appears as a moderate to strong band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is observed as a strong absorption in the range of 1635–1680 cm⁻¹. researchgate.net The amide II band, arising from a combination of N–H bending and C–N stretching, is typically found near 1600 cm⁻¹.

The aromatic part of the molecule is evidenced by C=C stretching vibrations within the benzene ring, which give rise to moderate absorptions in the 1450–1600 cm⁻¹ region. researchgate.net Aromatic C–H stretching vibrations are usually observed as a group of weaker bands just above 3000 cm⁻¹, while the C–H bonds of the aliphatic n-butyl chain produce strong, sharp stretching bands just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | ~3300 | Medium-Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Weak-Medium |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Strong |

| Azide (N₃) | Asymmetric Stretching | 2100 - 2160 | Strong, Sharp |

| Amide I (C=O) | Stretching | 1635 - 1680 | Strong |

| Amide II (N-H) | Bending | ~1600 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantitative Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its conjugated systems. gdckulgam.edu.in The technique measures the absorption of light in the UV and visible regions, promoting electrons from a ground state to a higher energy excited state. msu.edu The wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) are key parameters obtained from a UV-Vis spectrum. rsc.org

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 4-azidobenzoyl chromophore. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the azide (–N₃) and N-butylamide (–CONH(CH₂)₃CH₃) substituents. Both of these groups act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. gdckulgam.edu.in

The primary electronic transitions expected are π → π* transitions associated with the aromatic system. The conjugation of the carbonyl group with the benzene ring, along with the electron-donating nature of the azide group, extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com This results in absorption at longer wavelengths compared to unsubstituted benzene. Additionally, n → π* transitions, which are typically weaker, are expected from the non-bonding electrons on the oxygen of the carbonyl group and the nitrogens of the azide group.

| Chromophore | Electronic Transition | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| Aromatic Ring & Amide Conjugation | π → π | 250 - 300 nm | High |

| Carbonyl Group (C=O) | n → π | >300 nm | Low |

| Azide Group (N₃) | n → π* | >270 nm | Low |

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Co-crystals

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related N-substituted benzamides provides a clear indication of the structural insights that can be obtained. iucr.orgresearchgate.net For this class of compounds, single-crystal X-ray diffraction analysis typically reveals key structural features. The amide group is often found to be nearly planar, and its orientation relative to the benzene ring is a critical conformational parameter.

A crucial aspect of the solid-state structure is the network of intermolecular hydrogen bonds. For benzamides with an N-H group, strong N-H···O=C hydrogen bonds are expected, which often link molecules into chains or dimeric motifs. iucr.org These interactions are fundamental to the stability and physical properties of the crystal.

The data obtained from an X-ray crystallographic study are extensive. A representative example of crystallographic data for a substituted N-phenylbenzamide is provided below to illustrate the type of information generated. iucr.org Such data is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₈N₄O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8999 (9) |

| b (Å) | 8.019 (1) |

| c (Å) | 21.111 (2) |

| β (°) | 94.285 (1) |

| Volume (ų) | 1333.7 (3) |

| Z (Molecules per unit cell) | 4 |

Note: Data presented is for 3,5-Dinitro-N-(4-nitrophenyl)benzamide, a representative N-substituted benzamide, to illustrate typical crystallographic parameters. iucr.org

Computational and Theoretical Studies for Understanding 4 Azido N Butylbenzamide

Quantum Chemical Calculations on Electronic Structure and Reactivity of 4-Azido-N-butylbenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, energy levels, and electron distribution.

The flexibility of this compound is primarily due to the rotation around several single bonds, such as the amide C(O)-N bond and the bonds within the N-butyl chain. Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them. mdpi.com

A relaxed potential energy surface (PES) scan is typically performed by systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, key dihedral angles include the O=C–N–C angle, which defines the cis/trans nature of the amide linkage (with the trans conformation being overwhelmingly favored in similar secondary amides), and the C–N–C–C angle of the butyl group. These calculations reveal the relative energies of different spatial arrangements, allowing for the prediction of the most populated conformers at thermal equilibrium.

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Global Minimum (trans-anti) | O=C–N–C ≈ 180°, N–C–C–C ≈ 180° | 0.00 | B3LYP/6-311+G(d,p) |

| Local Minimum (trans-gauche) | O=C–N–C ≈ 180°, N–C–C–C ≈ ±60° | 0.65 | B3LYP/6-311+G(d,p) |

| Rotational Transition State | O=C–N–C ≈ 180°, N–C–C–C ≈ 120° | 3.50 | B3LYP/6-311+G(d,p) |

This table presents hypothetical DFT calculation results for the conformational analysis of this compound, illustrating the energetic differences between stable conformers arising from the rotation of the butyl group.

The thermal or photochemical decomposition of aryl azides is a cornerstone of their chemistry, proceeding via the loss of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.org High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) or multiconfigurational approaches (CASSCF/CASPT2), are essential for accurately describing the bond-breaking process and the electronic states involved. researchgate.net

These calculations can map the reaction pathway for the extrusion of N₂, identifying the transition state for the cleavage of the Nα–Nβ bond. The activation energy (Ea) for this process can be precisely calculated, providing a quantitative measure of the azide's thermal stability. nih.gov The resulting nitrene can exist in either a singlet or triplet spin state, and computational methods can determine their relative energies and the pathways for intersystem crossing. For aryl azides, the decomposition typically leads to a singlet nitrene as the primary product. rsc.org

| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Reactant | This compound (S₀) | 0.0 | CASPT2//CASSCF |

| Transition State | [C₁₁H₁₄N₄O]‡ (N₂ extrusion) | ~40 | CASPT2//CASSCF |

| Products | 4-Nitreno-N-butylbenzamide (Singlet) + N₂ | -35 | CASPT2//CASSCF |

This table provides representative calculated energies for the thermal decomposition of this compound to form a singlet nitrene, based on typical values for aryl azide (B81097) decomposition.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. rsc.orgresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or chloroform) and solving Newton's equations of motion for every atom in the system.

MD simulations provide a powerful lens through which to view the conformational flexibility of the butyl chain and the rotation around the amide bond in a solution environment. Analysis of the simulation trajectory can reveal the preferred conformations and the timescale of transitions between them. Furthermore, MD is exceptionally well-suited for studying solute-solvent interactions. By calculating radial distribution functions (RDFs), one can quantify the structuring of solvent molecules around specific functional groups, such as the hydrogen-bond donating N-H group, the hydrogen-bond accepting C=O group, and the polar azido (B1232118) group. nih.govmdpi.com

| Simulation Parameter | Value / Description |

|---|---|

| Force Field | AMBER or GROMOS |

| Solvent Model | TIP3P (for water) |

| System Size | ~5000 atoms (1 molecule + solvent) |

| Temperature | 298 K (NPT ensemble) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This table outlines typical parameters for setting up a molecular dynamics simulation to study this compound in an aqueous solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound and Analogues

Computational chemistry is widely used to predict spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts for the aromatic protons, the N-H proton, and the protons of the butyl chain can be directly compared to experimental data. Such calculations are also sensitive to conformation, meaning the predicted spectrum is an average over the populated conformers. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can be modeled using continuum solvent models (like PCM) in the DFT calculations. researchcommons.orgresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (ortho to N₃) | ~7.10 | ~119.5 |

| Aromatic (ortho to C=O) | ~7.85 | ~129.0 |

| N-H | ~8.30 | - |

| C=O | - | ~167.0 |

| N-CH₂ | ~3.40 | ~40.0 |

This table shows representative predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, calculated using the GIAO-DFT method.

Vibrational Frequencies: DFT calculations are also excellent for predicting infrared (IR) and Raman spectra. acs.orgresearchgate.net A frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. The most characteristic vibration for this compound is the asymmetric stretching mode of the azide group (νas(N₃)), which gives rise to a very strong and sharp absorption band typically in the 2100–2140 cm⁻¹ region. nih.govat.ua Other key vibrations include the amide C=O stretch (~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹). Computational studies can also help elucidate complex spectral features, such as Fermi resonances, where an overtone or combination band couples with a fundamental vibration, often complicating the azide stretching region in aryl azides. acs.orgresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3450 | ~3300 | Medium |

| Azide (N₃) Asymmetric Stretch | 2125 | ~2120 | Very Strong |

| Amide I (C=O Stretch) | 1680 | ~1650 | Strong |

| Amide II (N-H Bend) | 1550 | ~1540 | Medium |

This table compares DFT-calculated harmonic vibrational frequencies with expected experimental values for the principal functional groups of this compound. Calculated frequencies are typically scaled to better match experimental anharmonic values.

Theoretical Insights into Photo-induced Transformations of the Azido Group

The photochemistry of aryl azides is a rich field that is well-suited for theoretical investigation. Upon absorption of UV light, this compound is promoted to an electronically excited state. Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the absorption spectrum and characterize the nature of the electronic transitions.

Following photoexcitation, the molecule undergoes rapid decomposition, losing N₂ to form the corresponding singlet nitrene. nih.gov This process is often ultrafast and occurs on a sub-picosecond timescale. Computational studies can model the potential energy surfaces of the excited states to elucidate the mechanism of this nitrogen extrusion. The resulting 4-nitreno-N-butylbenzamide is a highly reactive intermediate. Theoretical calculations can explore its subsequent reaction pathways, which include:

C-H Insertion: The nitrene can insert into nearby C-H bonds, a key reaction in photoaffinity labeling.

Ring Expansion: The nitrene can lead to the rearrangement of the aromatic ring to form a seven-membered dehydroazepine. worktribe.com

Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet ground state, which has different reactivity, often leading to dimerization to form azo compounds. nih.gov

By calculating the energy barriers for these competing pathways, computational chemistry provides crucial insights into the likely fate of the photogenerated nitrene, guiding the design of molecules for applications such as photo-crosslinking. researchgate.net

Applications in Chemical Biology and Advanced Labeling Techniques Utilizing 4 Azido N Butylbenzamide

Bioorthogonal Tagging Strategies via Click Chemistry Employing 4-Azido-N-butylbenzamide

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. jocpr.com The azide (B81097) group of this compound is a premier functional group for such reactions due to its small size, stability, and lack of reactivity towards endogenous biological molecules. bohrium.comnih.gov This allows for the specific chemical tagging of biomolecules that have been modified to contain a complementary reaction partner, typically an alkyne.

The most common bioorthogonal reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netnih.gov In CuAAC, a copper catalyst facilitates the rapid and highly specific formation of a stable triazole linkage between an azide and a terminal alkyne. jocpr.com While efficient, the toxicity of the copper catalyst can limit its use in living cells. sigmaaldrich.com SPAAC, or copper-free click chemistry, overcomes this limitation by using strained cyclooctynes, which react spontaneously with azides without the need for a catalyst, making it highly suitable for in vivo applications. nih.govsigmaaldrich.com The 4-azido group on the benzamide (B126) scaffold is well-suited for both of these transformations, enabling its use as a chemical reporter for tagging and enriching biomolecules. bohrium.comtue.nl

Covalent bioconjugation allows for the stable attachment of probes to biomolecules like proteins and nucleic acids. This compound can be incorporated into larger molecular probes designed to first bind to a specific biological target. Once localized, the azide group serves as a chemical handle for covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry.

This strategy often involves a two-step process:

A biomolecule of interest is metabolically, genetically, or chemically modified to contain an alkyne group. For instance, unnatural amino acids or nucleosides containing alkyne handles can be incorporated into proteins and DNA, respectively. tue.nl

An azide-containing compound like this compound, or a derivative thereof, is introduced. The azide group then selectively reacts with the alkyne-modified biomolecule through a click reaction, forming a stable covalent bond. researchgate.net

While direct incorporation of azido (B1232118) groups into DNA during solid-phase synthesis can be challenging due to the reactivity of the phosphoramidite (B1245037) reagents, alternative methods have been developed. nih.gov These include the enzymatic addition of azido-modified nucleotides to DNA or RNA strands. nih.gov For proteins, the genetic encoding of unnatural amino acids like p-azido-L-phenylalanine allows for the site-specific incorporation of an azide handle, which can then be selectively captured using copper-free click chemistry. tue.nl This approach enables robust, single-step purification and identification of a single protein of interest from complex cell extracts. tue.nl

Metabolic labeling is a powerful technique for introducing chemical reporters into biomolecules as they are being synthesized by the cell. nih.govresearchgate.net This is achieved by providing cells with precursor molecules, such as sugars, amino acids, or nucleosides, that have been functionalized with a bioorthogonal group like an azide. nih.govresearchgate.net The cell's own biosynthetic machinery then incorporates these "azido-precursors" into glycans, proteins, or nucleic acids. nih.govnih.gov

Commonly used azide precursors include:

Azido Sugars: N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) are used to label glycans and glycoproteins. nih.govresearchgate.netnih.gov

Azido Nucleosides: Azide-modified nucleoside analogues can be metabolically incorporated into cellular RNA and DNA, allowing for the monitoring of nascent genetic material. nih.govnih.gov

Once incorporated, the azide groups on the newly synthesized biomolecules can be tagged with fluorescent probes or affinity tags via click chemistry. nih.govresearchgate.net While this compound itself is not a direct metabolic precursor for major biosynthetic pathways, the principle demonstrates how the introduction of an azide via a small molecule precursor enables the visualization and study of a wide range of biological processes. researchgate.net

Photoaffinity Labeling (PAL) Applications with this compound Derivatives

Photoaffinity labeling (PAL) is a technique used to identify the binding partners of a small molecule within a complex biological sample. nih.gov This method utilizes a photoactivatable chemical group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. researchgate.net The aryl azide group present in this compound is a well-established photoreactive group for PAL. nih.govnih.gov

Upon exposure to UV light (typically around 295-350 nm), the aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.govresearchgate.net This nitrene can then insert into various chemical bonds (e.g., C-H, N-H, O-H) of a nearby biomolecule, such as a protein, resulting in a stable, covalent crosslink. nih.gov This covalent capture allows for the identification of specific binding partners, even for interactions that are weak or transient.

The design of an effective photoaffinity probe based on the this compound scaffold requires careful consideration of several factors. The probe must retain affinity for its biological target, and the photoreactive group must be positioned to effectively crosslink with the target upon activation. unibe.ch Often, these probes are trifunctional, containing:

A binding moiety that directs the probe to a specific protein or macromolecule. The benzamide structure itself can serve as this moiety.

A photoreactive group , such as the 4-azido group, for covalent crosslinking.

A reporter handle , such as a terminal alkyne or a second azide, for downstream applications like fluorescent tagging or affinity purification via click chemistry. nih.govunimi.it

The synthesis of such probes involves multi-step organic chemistry. For example, in the creation of photoreactive probes for histone deacetylases (HDACs), substituted benzoic acids containing an azido group were used as precursors. nih.gov These were then coupled with amine-containing fragments to generate the final benzamide-based probes. nih.gov The strategic placement of the aryl azide (for photocrosslinking) and an additional aliphatic azide (for click chemistry attachment of a biotin tag) was crucial for the probes' inhibitory activities. nih.gov

Table 1: Example of Benzamide-Based Probes and Their Biological Activity

| Probe Target | Photoreactive Group | Reporter Handle | Biological Activity (IC₅₀) |

|---|---|---|---|

| HDAC1 | Aryl Azide | Aliphatic Azide | 70 nM - 55 µM nih.gov |

| HDAC2 | Aryl Azide | Aliphatic Azide | 110 nM - 77 µM nih.gov |

| Plasmepsin X | Benzophenone | Terminal Alkyne | 15 nM unimi.it |

This table presents data on benzamide-based probes to illustrate design principles. HDAC stands for Histone Deacetylase; Plasmepsin X is a protein target in the malaria parasite.

The general workflow for using a this compound-based photoaffinity probe to capture and identify a target macromolecule involves several key steps:

Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or intact cells, allowing it to bind to its target protein(s).

Photolysis: The sample is irradiated with UV light of a specific wavelength to activate the azide group, forming the reactive nitrene. researchgate.net This leads to the covalent crosslinking of the probe to its binding partner.

Enrichment/Detection: If the probe includes a reporter handle (e.g., biotin via a click reaction), the covalently linked probe-protein complexes can be enriched from the lysate using affinity chromatography (e.g., streptavidin beads).

Identification: The captured proteins are typically separated by SDS-PAGE and identified using mass spectrometry-based proteomics. This allows for the precise identification of the proteins that were covalently labeled by the probe. unimi.it

This methodology has been successfully used to identify the binding sites of ligands on various protein targets, providing valuable insights into drug-protein interactions. unibe.chnih.gov

Development of Fluorescent Probes and Reporters Incorporating this compound Scaffolds

The this compound scaffold can be used to develop fluorescent probes through several strategies. The most direct method involves using the azide group as a handle for attaching a fluorophore via click chemistry. nih.gov

In this approach, a molecule containing the this compound structure can be used to label a biological target. Subsequently, a fluorescent dye functionalized with an alkyne group is introduced. The click reaction between the azide on the benzamide and the alkyne on the dye results in the covalent attachment of the fluorophore, allowing for visualization of the target via fluorescence microscopy or flow cytometry. nih.gov For example, the probe 4-azido-7-nitrobenzoxadiazole (NBD-AZ) has been used to react with the alkyne group of ethinylestradiol, producing a highly fluorescent triazole derivative that enables ultrasensitive detection in biological samples. nih.gov This principle can be applied to benzamide scaffolds to create novel fluorescent reporters.